molecular formula C19H21ClN2O4 B6539688 5-chloro-2-methoxy-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide CAS No. 1060252-93-8

5-chloro-2-methoxy-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide

Cat. No.: B6539688
CAS No.: 1060252-93-8
M. Wt: 376.8 g/mol
InChI Key: VMSFUGJUWZRDOM-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide is an organic compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its complex structure, which includes a chloro-substituted benzamide core and a methoxyethyl carbamoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methoxybenzoic acid and 4-aminomethylphenyl-2-methoxyethylcarbamate.

    Amide Bond Formation: The carboxylic acid group of 5-chloro-2-methoxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activated intermediate then reacts with the amine group of 4-aminomethylphenyl-2-methoxyethylcarbamate to form the desired amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide undergoes several types of chemical reactions:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidative conditions.

    Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of 5-chloro-2-formyl-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide.

    Reduction: Formation of 5-chloro-2-methoxy-N-(4-{[(2-methoxyethyl)amino]methyl}phenyl)benzamide.

    Substitution: Formation of 5-amino-2-methoxy-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide.

Scientific Research Applications

5-chloro-2-methoxy-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-chloro-2-methoxy-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to fit into the binding pockets of these enzymes, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-methoxy-N-(4-{[(2-ethoxyethyl)carbamoyl]methyl}phenyl)benzamide
  • 5-chloro-2-methoxy-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzenesulfonamide

Uniqueness

Compared to similar compounds, 5-chloro-2-methoxy-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyethyl carbamoyl group, in particular, enhances its solubility and bioavailability, making it a valuable compound for various applications.

Properties

IUPAC Name

5-chloro-2-methoxy-N-[4-[2-(2-methoxyethylamino)-2-oxoethyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O4/c1-25-10-9-21-18(23)11-13-3-6-15(7-4-13)22-19(24)16-12-14(20)5-8-17(16)26-2/h3-8,12H,9-11H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMSFUGJUWZRDOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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